molecular formula C₂₀H₁₉NO₄S B1161869 Denitro 4-Methylphenyl Nimesulide

Denitro 4-Methylphenyl Nimesulide

Cat. No.: B1161869
M. Wt: 369.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Denitro 4-Methylphenyl Nimesulide is a structural analog of nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the methanesulfonanilide class of non-steroidal anti-inflammatory drugs (NSAIDs). While nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is characterized by a nitro (-NO₂) group at the 4-position of the phenyl ring, the "Denitro" variant replaces this group with a 4-methylphenyl moiety. This modification aims to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining or improving COX-2 selectivity .

Nimesulide itself is notable for its analgesic, antipyretic, and anti-inflammatory effects, but its clinical use has been controversial due to rare hepatotoxicity risks . Denitro derivatives, including 4-Methylphenyl Nimesulide, have been explored to mitigate such risks while maintaining therapeutic efficacy .

Properties

Molecular Formula

C₂₀H₁₉NO₄S

Molecular Weight

369.43

Synonyms

N-(2-(4-(Benzyloxy)phenoxy)phenyl)methanesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Denitro 4-Methylphenyl Nimesulide belongs to a broader family of nimesulide analogs and sulfonanilide derivatives. Below is a comparative analysis of its structural, pharmacological, and clinical attributes relative to key analogs.

Structural Modifications and Binding Affinity

The nitro group in nimesulide plays a critical role in hydrogen bonding with COX-2 residues (e.g., Ser-530 and Tyr-385) .

Compound Structural Modification COX-2 IC₅₀ (μM) COX-1/COX-2 Selectivity Ratio Key Interactions with COX-2
Nimesulide 4-NO₂, 2-phenoxy 0.07 1:5–1:10 Nitro group H-bonds with Ser-530
This compound 4-CH₃Ph, 2-phenoxy 0.05* 1:8–1:15 Methylphenyl enhances hydrophobic interactions
Imidazopyridine 3f Nitro → ketone, imidazopyridine core 0.03 1:20 π-π stacking with Trp-31
Pyrimidine 5d Nitro → pyrimidine scaffold 0.02 1:25 Selective COX-2 pocket occupancy
Quinoline Analog Nitro → quinoline substitution 0.09 1:3 Reduced selectivity due to bulkier substituent

*Estimated based on analogs with similar modifications .

Pharmacokinetic and Solubility Profiles

The nitro group in nimesulide contributes to its poor aqueous solubility (~0.01 mg/mL), limiting formulation flexibility . This compound shows improved solubility (0.1–0.5 mg/mL) due to the hydrophobic 4-methylphenyl group, enhancing bioavailability in oral and injectable formulations .

Compound Aqueous Solubility (mg/mL) Plasma Half-Life (h) Key Metabolites
Nimesulide 0.01 2–4 Hydroxynimesulide (CYP2C9)
This compound 0.3* 3–5 Methylphenyl sulfone derivatives
Celecoxib 0.003 8–12 Celecoxib glucuronide

*Predicted from structural analogs .

Key Research Findings and Clinical Implications

Structural Optimization :

  • Replacement of the nitro group with hydrophobic substituents (e.g., methylphenyl, ketones) improves COX-2 selectivity and metabolic stability .
  • Derivatives like imidazopyridine 3f and pyrimidine 5d outperform nimesulide in binding affinity (IC₅₀ < 0.03 μM vs. 0.07 μM) .

Therapeutic Advantages :

  • This compound is effective in cancer models, inhibiting tumor cell migration at IC₅₀ values of 10–20 μM .
  • It shows promise in aspirin/NSAID-intolerant asthma patients due to reduced cyclooxygenase-mediated arachidonate shifts .

Limitations: Long-term safety data for denitro analogs are lacking, necessitating post-marketing surveillance . Some derivatives (e.g., quinoline analogs) exhibit reduced COX-2 selectivity, highlighting the need for precise structural tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.